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Abstract
SHP504 is a novel, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine

phosphatase 2 (SHP2). Its discovery marked a significant advancement in the pursuit of

targeting SHP2, a critical node in receptor tyrosine kinase signaling pathways frequently

dysregulated in cancer and developmental disorders. This technical guide provides an in-depth

overview of the discovery, chemical structure, and mechanism of action of SHP504. It details

the experimental protocols for key assays used in its characterization and presents quantitative

data in a structured format. Furthermore, this document includes visualizations of the relevant

signaling pathways and experimental workflows to facilitate a comprehensive understanding of

this important chemical probe.

Discovery and Chemical Structure
SHP504 was developed as a derivative of an earlier compound, SHP244, with the goal of

improving biochemical inhibition of SHP2.[1] It was designed to target a distinct, allosteric

"latch" site at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase

(PTP) domains.[2][3] This second-site inhibition mechanism distinguishes it from first-

generation allosteric inhibitors that bind to a different pocket.
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Property Value Reference

Molecular Formula C₂₃H₁₅ClN₄O₄ [4]

Molecular Weight 446.84 g/mol [4]

SMILES

O=C(O)C1=CC=C(O)C(C2=N

N=C(N3CC4=CC=CC=C4Cl)N

2C5=C(C=CC=C5)C3=O)=C1

[4]

CAS Number 2222280-83-1 [4][5]

Solubility 10 mM in DMSO [4]

Synthesis
The synthesis of SHP504 is part of a structure-based design effort starting from the parent

compound SHP244. While a detailed, step-by-step protocol for the synthesis of SHP504 is not

publicly available in the primary literature, the general approach involves the derivatization of

the SHP244 scaffold to enhance its interaction with the target "latch" pocket on SHP2. This

process is guided by X-ray crystallography to optimize the binding affinity and inhibitory activity.

Mechanism of Action
SHP504 functions as an allosteric inhibitor by binding to a specific site on the SHP2 protein,

distinct from the active site. This binding event stabilizes the auto-inhibited conformation of

SHP2, where the N-SH2 domain blocks the PTP domain's catalytic site, thus preventing

substrate binding and subsequent dephosphorylation.
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Figure 1: Mechanism of SHP504 allosteric inhibition of SHP2.

Signaling Pathway Involvement
SHP2 is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway.

By inhibiting SHP2, SHP504 can downregulate this pathway, which is often hyperactivated in

various cancers. A downstream marker of MAPK pathway activity, DUSP6 mRNA, has been

shown to be downregulated by SHP504 treatment in cancer cell lines.[5]
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Figure 2: SHP504 inhibits the MAPK signaling pathway via SHP2.
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Experimental Protocols
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro potency of SHP504 against the SHP2 phosphatase.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-

difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant SHP2 protein. The

resulting fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is quantified to

determine the rate of the enzymatic reaction.

Materials:

Recombinant human SHP2 protein (full-length, residues 1-525)

DiFMUP substrate

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-

20, and 5 mM DTT.

SHP504 (or other test compounds) dissolved in DMSO.

384-well black assay plates.

Fluorescence plate reader.

Procedure:

Prepare serial dilutions of SHP504 in DMSO.

Add the SHP2 enzyme solution to the wells of the 384-well plate.

Add the SHP504 dilutions to the wells and incubate for a defined period (e.g., 30 minutes)

at room temperature to allow for compound binding.

Initiate the reaction by adding the DiFMUP substrate to all wells.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., 340 nm excitation and 450 nm emission) over time.
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Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-

response data to a suitable model.

Cellular DUSP6 mRNA Downregulation Assay
This assay assesses the ability of SHP504 to inhibit the MAPK pathway in a cellular context.

Principle: The expression level of DUSP6 mRNA, a downstream target of the MAPK

pathway, is quantified using quantitative real-time PCR (qRT-PCR) in cancer cells treated

with SHP504.

Materials:

KYSE-520 esophageal cancer cell line.

Cell culture medium and reagents.

SHP504 dissolved in DMSO.

RNA extraction kit.

Reverse transcription kit.

qPCR master mix and primers for DUSP6 and a housekeeping gene (e.g., GAPDH or

ACTB).

Real-time PCR instrument.

Procedure:

Seed KYSE-520 cells in appropriate culture plates and allow them to adhere.

Treat the cells with various concentrations of SHP504 (and a vehicle control) for a

specified time (e.g., 2 hours).

Harvest the cells and extract total RNA.

Perform reverse transcription to synthesize cDNA.
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Set up the qRT-PCR reactions with primers for DUSP6 and the housekeeping gene.

Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold

change in DUSP6 mRNA expression.

Quantitative Data
Parameter Value

Cell Line/Assay
Condition

Reference

IC₅₀ (SHP2 1-525) 21 µM
Biochemical inhibition

assay
[5]

IC₅₀ (SHP2 PTP

domain)
>100 µM

Biochemical inhibition

assay
[5]

DUSP6 mRNA

reduction
55%

30 µM SHP504 in

KYSE-520 cells
[1]

Experimental Workflow Diagram
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Figure 3: Workflow for biochemical and cellular characterization of SHP504.

Conclusion
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SHP504 is a valuable chemical tool for studying the biological functions of SHP2 and for

exploring the therapeutic potential of second-site allosteric inhibition. Its distinct mechanism of

action and its demonstrated cellular activity in downregulating the MAPK pathway provide a

strong rationale for further investigation and development of this class of inhibitors. This guide

provides a foundational understanding of SHP504 for researchers aiming to utilize or build

upon this important discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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